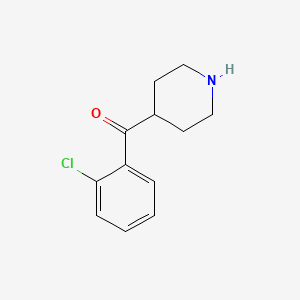

(2-Chlorophenyl)(piperidin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRYGLDUFBMBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541754 | |

| Record name | (2-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792857-93-3 | |

| Record name | (2-Chlorophenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2-Chlorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a synthetic organic compound featuring a 2-chlorophenyl group bonded to a piperidin-4-yl ketone moiety. This molecule belongs to the broader class of aryl-piperidine ketones, a structural motif present in numerous biologically active compounds. While direct research on this specific positional isomer is limited in publicly accessible literature, its structural similarity to other well-studied compounds allows for a comprehensive analysis of its core properties.

This guide provides a detailed examination of the fundamental physicochemical properties, a plausible synthetic route, analytical methodologies, and the potential pharmacological context of (2-Chlorophenyl)(piperidin-4-yl)methanone. By leveraging data from its close structural analogue, the 4-chloro isomer, and established principles of medicinal chemistry, this document aims to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation.

Core Physicochemical and Structural Properties

The defining features of (2-Chlorophenyl)(piperidin-4-yl)methanone are its aromatic chlorinated ring and the basic piperidine heterocycle. The presence of the secondary amine in the piperidine ring confers basicity to the molecule, allowing for the formation of acid addition salts, such as the hydrochloride salt, which typically exhibit higher crystallinity and aqueous solubility than the free base.

Structural and Chemical Identifiers

Precise identification is critical for database searches and regulatory purposes. The key identifiers for the target compound and its close isomers are summarized below.

| Property | (2-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride) | (4-Chlorophenyl)(piperidin-4-yl)methanone (Free Base)[1] | (4-Chlorophenyl)(piperidin-4-yl)methanone (Hydrochloride)[2][3] |

| Molecular Formula | C₁₂H₁₅Cl₂NO | C₁₂H₁₄ClNO | C₁₂H₁₅Cl₂NO |

| Molecular Weight | 260.16 g/mol | 223.70 g/mol | 260.16 g/mol |

| CAS Number | 139341-49-2 | 53220-41-0 | 55695-51-7 |

| Appearance | Not specified | Off-White Solid | Off-White Solid |

| Melting Point | Not specified | Not specified | 238-239 °C |

| Boiling Point | Not specified | Not specified | 356.2 °C at 760 mmHg |

Predicted Physicochemical Parameters (Lipophilicity and Basicity)

Lipophilicity (logP) and basicity (pKa) are crucial determinants of a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data for the 2-chloro isomer, predictions based on its structure and comparison with the 4-chloro isomer are necessary.

-

pKa (Basicity): The pKa of the piperidine nitrogen is the primary determinant of the molecule's ionization state at physiological pH. The electron-withdrawing effect of the 2-chlorobenzoyl group is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine. The position of the chlorine atom (ortho vs. para) will subtly influence this effect, but the pKa is anticipated to be in the range of 8.0 - 9.5, ensuring significant protonation at physiological pH (7.4).

-

logP/logD (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity in its neutral form. For an ionizable compound like this, the distribution coefficient (logD) at a specific pH is a more relevant descriptor. The presence of the chlorine atom increases lipophilicity. At pH 7.4, where the molecule will be partially protonated, the logD value will be lower than the logP of the free base. This balance between lipophilicity and aqueous solubility is critical for membrane permeability and interaction with biological targets.

Synthesis and Purification

The most logical and established method for synthesizing aryl-piperidine ketones is through the acylation of a suitably protected piperidine precursor with an appropriate acyl chloride. This approach offers high yields and regiochemical control.

Retrosynthetic Analysis and Proposed Pathway

A plausible synthetic route involves a two-step process starting from commercially available N-Boc-4-piperidinecarboxylic acid. This strategy utilizes the tert-butyloxycarbonyl (Boc) protecting group to prevent N-acylation of the piperidine ring.

Caption: Proposed two-step synthesis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

This key step involves the formation of the carbon-carbon bond between the piperidine ring and the 2-chlorophenyl moiety. A common method is the reaction of an activated carboxylic acid derivative (like an acid chloride) with an organometallic reagent or a Friedel-Crafts type reaction. A more direct and controllable route involves converting the carboxylic acid to an acid chloride and then proceeding.

-

Activation of Carboxylic Acid: To a solution of N-Boc-4-piperidinecarboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-4-piperidinecarbonyl chloride.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in a suitable solvent like dry 1,2-dichloroethane. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 equivalents), in portions at 0 °C.

-

Add chlorobenzene (as both reactant and solvent) and allow the mixture to stir at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, the reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection to (2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride

-

Dissolve the purified tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate (1 equivalent) in a solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (4M in dioxane or a saturated solution in ethyl acetate) (3-5 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The resulting precipitate, the hydrochloride salt of the target compound, is collected by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

Caption: Experimental workflow for synthesis.

Analytical Characterization

The identity, purity, and integrity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques. The following protocols are based on standard methods for similar small molecules and can be adapted as needed.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the final compound and identify any residual starting materials or byproducts.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: 230 nm (based on the chromophore).

-

Procedure: A sample solution (approx. 1 mg/mL) is prepared in the mobile phase, injected, and the peak area percentages are calculated to determine purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of (2-Chlorophenyl)(piperidin-4-yl)methanone.

-

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) for the free base or deuterium oxide (D₂O)/deuterated methanol (CD₃OD) for the hydrochloride salt, with tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Signals:

-

Aromatic Protons: Complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the four protons of the 2-chlorophenyl ring.

-

Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton adjacent to the carbonyl) will likely be a multiplet further downfield. Protons on carbons adjacent to the nitrogen will also be downfield.

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O, corresponding to the piperidine amine proton.

-

Mass Spectrometry (MS) for Molecular Weight Verification

-

Objective: To confirm the molecular weight of the synthesized compound.

-

Method: Electrospray Ionization (ESI) is typically used. The compound will readily protonate to give a strong [M+H]⁺ ion.

-

Expected m/z:

-

Free Base: C₁₂H₁₄ClNO, Expected [M+H]⁺ ≈ 224.08.

-

The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be observable.

-

Pharmacological Context and Potential Applications

While no specific biological activity has been reported for (2-Chlorophenyl)(piperidin-4-yl)methanone, the aryl-piperidine and aryl-piperazine ketone scaffold is of significant interest in drug discovery.

-

Central Nervous System (CNS) Activity: Many compounds containing the aryl-heterocycle motif interact with CNS targets. For instance, substituted piperazines are known to act as central nervous system stimulants.[5] The structural similarity suggests a potential for interaction with dopaminergic, serotonergic, or adrenergic receptors.

-

Anti-inflammatory and Analgesic Potential: Various aryl-piperidine and related heterocyclic structures have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] Some of these effects are mediated through the inhibition of prostaglandin production or interaction with opioid and serotonergic pathways.[6][7]

-

Intermediate for Complex Molecules: This compound serves as a valuable building block. The secondary amine of the piperidine ring is a versatile handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For example, related structures are used as intermediates in the synthesis of antihistamines like Bepotastine or are found as impurities in drugs like Desloratadine.[4][9]

Safety and Handling

No specific toxicology data is available for (2-Chlorophenyl)(piperidin-4-yl)methanone. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

General safety data sheet (SDS) guidelines for related chemical classes should be followed.[10][11][12][13][14]

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone is a compound with a structural framework that suggests potential for biological activity and utility as a synthetic intermediate. This guide has outlined its fundamental properties by drawing logical inferences from closely related analogues and established chemical principles. The provided synthetic and analytical protocols offer a robust starting point for researchers to produce and characterize this molecule, enabling further exploration of its chemical and biological landscape.

References

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.

-

Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - MDPI. Available at: [Link]

-

(3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID - PubChem. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

(4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0 ) - angenechemical.com. Available at: [Link]

-

(4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7 - BIOSYNCE. Available at: [Link]

-

methanone - PubChem. Available at: [Link]

-

(4-Chlorophenyl)(piperazin-1-yl)methanone. Available at: [Link]

-

(4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride - ChemBK. Available at: [Link]

-

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. Available at: [Link]

- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents.

-

Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed. Available at: [Link]

-

Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed. Available at: [Link]

-

Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed. Available at: [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. Available at: [Link]

-

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472 - PubChem. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. biosynce.com [biosynce.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride | 119770-60-4 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. static.abclonal.com [static.abclonal.com]

- 12. bphchem.com [bphchem.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. ehs.ua.edu [ehs.ua.edu]

(2-Chlorophenyl)(piperidin-4-yl)methanone chemical structure

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, a heterocyclic ketone scaffold with significant potential in medicinal chemistry and drug development. While public data on this specific ortho-chloro isomer is limited, this document leverages established principles of organic synthesis and structure-activity relationships from analogous compounds to present a robust framework for its preparation, characterization, and potential applications. We detail a reliable two-step synthesis involving a strategic Friedel-Crafts acylation followed by amine deprotection, outline expected analytical characterization data, and discuss its prospective role as a key intermediate for novel therapeutics, particularly those targeting the central nervous system (CNS). This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel pharmacophores.

Introduction and Strategic Importance

(2-Chlorophenyl)(piperidin-4-yl)methanone belongs to the 4-aroylpiperidine class of compounds. This structural motif is a cornerstone in modern pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The piperidine ring offers a versatile, saturated heterocyclic scaffold that can be readily functionalized, while the aryl ketone component provides a rigid anchor for receptor interaction and a handle for further chemical modification.

The specific placement of a chlorine atom at the ortho-position of the phenyl ring is a strategic design element. Compared to its more commonly studied para- and meta-isomers, the 2-chloro substituent can profoundly influence the molecule's conformational preferences, electronic distribution, and metabolic stability through steric and inductive effects. This makes (2-Chlorophenyl)(piperidin-4-yl)methanone a particularly interesting, albeit underexplored, building block for generating chemical diversity and fine-tuning pharmacological activity.[2][3] Its primary value lies not as an end-product, but as a crucial intermediate for the synthesis of more complex molecules targeting a range of biological systems.[4]

Caption: Proposed two-step synthesis workflow.

Step 1: Friedel-Crafts Acylation of N-Boc-Piperidine

Causality and Experimental Choice: The direct acylation of piperidine is not feasible as the secondary amine would preferentially react with the Lewis acid catalyst and the acyl chloride. Therefore, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the acylation conditions and its straightforward removal under acidic conditions. [5][6]The reaction proceeds via a Friedel-Crafts acylation, a robust and well-established method for forming aryl ketones. [7][8] Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve 2-chlorobenzoyl chloride (1.0 equivalent) and 1-Boc-piperidine (1.1 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-(2-Chlorophenyl)(piperidin-4-yl)methanone, can be purified by flash column chromatography on silica gel.

Step 2: N-Boc Deprotection

Causality and Experimental Choice: The final step is the removal of the Boc protecting group to yield the secondary amine. This is efficiently accomplished under acidic conditions, where the acid catalyzes the cleavage of the tert-butyl carbamate. Trifluoroacetic acid (TFA) is commonly used as it is highly effective and volatile, simplifying its removal during work-up. [9][10] Experimental Protocol:

-

Setup: Dissolve the purified N-Boc protected intermediate (1.0 equivalent) from Step 1 in DCM in a round-bottom flask. [5]2. Reagent Addition: Cool the solution to 0 °C and add TFA (5-10 equivalents) dropwise. [5]3. Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution until the aqueous layer is basic, which neutralizes the TFA salt and yields the free amine.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. Further purification via crystallization or chromatography may be performed if necessary.

Analytical Characterization Profile

Verifying the structure and purity of the synthesized compound is paramount. The following table summarizes the expected spectral data for (2-Chlorophenyl)(piperidin-4-yl)methanone based on its structure and data from analogous compounds. [11][12][13]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Protons: Multiple signals between δ 7.2-7.5 ppm. Piperidine Protons: A complex multiplet for the C4-H methine proton (δ ~3.0-3.5 ppm). Broad multiplets for the axial and equatorial protons on C2, C3, C5, and C6 (δ ~1.5-3.2 ppm). A broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl Carbon: Signal around δ 195-205 ppm. Aromatic Carbons: Signals in the δ 125-140 ppm range, including the carbon bearing the chlorine (ipso-carbon). Piperidine Carbons: Signals in the δ 25-50 ppm range. |

| Mass Spec. (MS) | Molecular Ion (M+): Expected at m/z 223. Isotopic Pattern: A characteristic M+2 peak at m/z 225 with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom. |

| Infrared (IR) | C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹. N-H Stretch: A moderate, broad absorption band around 3300-3400 cm⁻¹. |

Table 2: Expected analytical data for (2-Chlorophenyl)(piperidin-4-yl)methanone.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (2-Chlorophenyl)(piperidin-4-yl)methanone lies in its potential as a scaffold for creating novel therapeutic agents. The 4-aroylpiperidine core is a privileged structure in CNS drug discovery.

-

CNS Receptor Ligands: Derivatives of 4-aroylpiperidines are known to be potent and selective ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders. [14][15]The secondary amine of the title compound serves as a perfect attachment point for various pharmacophoric extensions to modulate affinity and selectivity for σ₁, σ₂, and other CNS targets like serotonin (5-HT) and dopamine (D₂) receptors. [16]* Scaffold for Library Synthesis: This compound is an ideal starting material for parallel synthesis and the creation of focused chemical libraries. Derivatization of the piperidine nitrogen can rapidly generate a multitude of analogues for high-throughput screening.

-

Bioisosteric Replacement: In drug design, replacing a known active 4-chloro or unsubstituted phenyl group with a 2-chlorophenyl group can serve as a bioisosteric modification to improve pharmacokinetic properties (ADMET) or to explore new binding interactions within a receptor pocket. [17][18]

Safety and Handling

As a matter of standard laboratory practice, (2-Chlorophenyl)(piperidin-4-yl)methanone and its synthetic precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of the synthesis, particularly those involving volatile solvents (DCM), corrosive acids (TFA, HCl), and Lewis acids (AlCl₃), should be performed in a certified chemical fume hood.

-

Handling: Acyl chlorides and aluminum chloride are moisture-sensitive and corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon). Quenching of the Friedel-Crafts reaction is highly exothermic and should be done slowly and with adequate cooling.

References

-

(3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

2-[4-(2-chlorobenzoyl)-1-piperazinyl]-1,3-benzothiazole - Optional[1H NMR] - Spectrum. (n.d.). Chem-Stack. Retrieved January 22, 2026, from [Link]

-

(3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Ntie-Kang, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 22, 2026, from [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 22, 2026, from [Link]

-

Ntie-Kang, F., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. Chemistry Central Journal, 10, 53. [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (2024). Journal of Medicinal Chemistry. [Link]

-

Friedel-Crafts Reaction. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]

-

4-Chlorophenyl 4-pyrimidin-2-ylpiperazinyl ketone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (1966). Journal of the Chemical Society C: Organic. [Link]

-

The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved January 22, 2026, from [Link]

-

4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6994. [Link]

-

2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

-

Methanone, (2-chlorophenyl)phenyl-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). Journal of Global Trends in Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2016). Molecules, 21(11), 1462. [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2014). Molecules, 19(6), 7557-7574. [Link]

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

-

(4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0). (n.d.). Angene Chemical. Retrieved January 22, 2026, from [Link]

-

1-(2-Chlorophenyl)-4-piperidin-4-ylbutan-2-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

-

Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1). (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2023). Molecules, 28(13), 5032. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6241. [Link]

-

On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 22, 2026, from [Link]

-

Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives [jstage.jst.go.jp]

- 3. 2-(4-Chlorophenyl)piperidine hydrochloride | 37656-37-4 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 7. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Boc Deprotection - TFA [commonorganicchemistry.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents [mdpi.com]

- 17. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)(piperidin-4-yl)methanone is a chemical compound featuring a piperidine ring acylated at the 4-position with a 2-chlorobenzoyl group. While this specific molecule is not extensively documented in publicly accessible databases, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2-chlorophenyl moiety can influence the molecule's electronic and steric properties, potentially modulating its interaction with biological targets.

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, including its systematic nomenclature, probable synthetic routes with detailed experimental protocols, predicted physicochemical properties, and expected spectroscopic data for characterization. Furthermore, we will explore its potential biological activities and applications by drawing logical inferences from structurally related compounds.

Chemical Identity and Nomenclature

The structure of (2-Chlorophenyl)(piperidin-4-yl)methanone consists of a piperidin-4-yl group linked to the carbonyl carbon of a ketone, with the other side of the carbonyl being a 2-chlorophenyl group.

-

IUPAC Name: (2-chlorophenyl)(piperidin-4-yl)methanone

-

Synonyms: 4-(2-Chlorobenzoyl)piperidine

-

Molecular Formula: C₁₂H₁₄ClNO

-

Molecular Weight: 223.70 g/mol

-

CAS Number: While a specific CAS number for this compound is not readily found, it is important to distinguish it from its isomers, such as (3-chlorophenyl)(piperidin-4-yl)methanone[1] and (4-chlorophenyl)(piperidin-4-yl)methanone[2][3].

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Weight | 223.70 g/mol | Calculated |

| Molecular Formula | C₁₂H₁₄ClNO | Calculated |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

| Exact Mass | 223.07639 | Predicted |

| Monoisotopic Mass | 223.07639 | Predicted |

| Topological Polar Surface Area | 29.1 Ų | Predicted |

| Heavy Atom Count | 15 | Predicted |

| Complexity | 228 | Predicted |

Synthetic Pathways and Experimental Protocols

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be logically approached through several established organic chemistry reactions. The most direct method would likely involve the acylation of a piperidine derivative. Below are two plausible synthetic routes.

Route 1: Friedel-Crafts Acylation of Chlorobenzene with Piperidine-4-carbonyl Chloride

This classical approach involves the reaction of chlorobenzene with piperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst. However, the Friedel-Crafts acylation of halogenated benzenes can be challenging due to the deactivating nature of the halogen substituent and can lead to a mixture of ortho, meta, and para isomers[4][5]. The ortho isomer is typically a minor product.

Diagram 1: Friedel-Crafts Acylation Pathway

Caption: Proposed Friedel-Crafts acylation route.

Experimental Protocol (Hypothetical):

-

N-Protection of Piperidine-4-carboxylic Acid: To a solution of piperidine-4-carboxylic acid (1 eq.) in a suitable solvent (e.g., dioxane/water), add a base (e.g., NaOH, 2.2 eq.). Cool the mixture to 0 °C and add a protecting group reagent (e.g., benzyl chloroformate or di-tert-butyl dicarbonate, 1.1 eq.). Stir the reaction mixture at room temperature overnight. Acidify the mixture and extract the N-protected piperidine-4-carboxylic acid.

-

Formation of Acyl Chloride: To the N-protected piperidine-4-carboxylic acid (1 eq.) in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the solvent and excess reagent under reduced pressure to obtain the crude N-protected piperidine-4-carbonyl chloride.

-

Friedel-Crafts Acylation: To a suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq.) in an excess of chlorobenzene (which also acts as the solvent) at 0 °C, add the N-protected piperidine-4-carbonyl chloride (1 eq.) dropwise. Allow the reaction to stir at room temperature for several hours. Quench the reaction by pouring it onto ice and hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to isolate the ortho-isomer.

-

Deprotection: The N-protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group or treatment with a strong acid like TFA for a Boc group) to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone.

Route 2: Grignard Reaction of 2-Chlorophenylmagnesium Bromide with a Piperidine-4-carboxaldehyde Derivative

This route offers better regioselectivity for the ortho-substituted product. It involves the preparation of a Grignard reagent from 2-chlorobromobenzene, followed by its reaction with an N-protected piperidine-4-carboxaldehyde and subsequent oxidation of the resulting secondary alcohol.

Diagram 2: Grignard Reaction Pathway

Caption: Proposed Grignard reaction and oxidation route.

Experimental Protocol (Hypothetical):

-

Preparation of Grignard Reagent: To a flame-dried flask containing magnesium turnings (1.2 eq.) under an inert atmosphere, add a small amount of iodine. Add a solution of 2-chlorobromobenzene (1 eq.) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining 2-chlorobromobenzene solution and reflux until the magnesium is consumed.

-

Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-protected piperidine-4-carboxaldehyde (1 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the crude alcohol by column chromatography.

-

Oxidation: To a solution of the secondary alcohol (1 eq.) in dichloromethane, add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq.). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate. Purify the crude ketone by column chromatography.

-

Deprotection: Remove the N-protecting group as described in Route 1 to obtain the final product.

Spectroscopic Characterization (Predicted)

The structural elucidation of (2-Chlorophenyl)(piperidin-4-yl)methanone would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 2-chlorophenyl group would appear as multiplets in the range of δ 7.2-7.8 ppm. - The proton at the 4-position of the piperidine ring (methine proton) would likely be a multiplet around δ 3.0-3.5 ppm. - The protons on the piperidine ring adjacent to the nitrogen (positions 2 and 6) would appear as multiplets around δ 2.8-3.2 ppm (axial) and δ 2.5-2.9 ppm (equatorial). - The protons at positions 3 and 5 of the piperidine ring would appear as multiplets around δ 1.6-2.0 ppm. - A broad singlet for the N-H proton of the piperidine ring would be observed, which is exchangeable with D₂O. |

| ¹³C NMR | - The carbonyl carbon would show a resonance around δ 200-210 ppm. - Aromatic carbons of the 2-chlorophenyl group would appear in the range of δ 125-140 ppm. - The carbon attached to chlorine would be in the range of δ 130-135 ppm. - The methine carbon at position 4 of the piperidine ring would resonate around δ 45-55 ppm. - The carbons at positions 2 and 6 of the piperidine ring would be in the range of δ 40-50 ppm. - The carbons at positions 3 and 5 of the piperidine ring would be in the range of δ 25-35 ppm. |

| IR (Infrared) Spectroscopy | - A strong absorption band for the C=O (ketone) stretching vibration would be expected around 1670-1690 cm⁻¹. - Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. - Aliphatic C-H stretching vibrations would be observed in the range of 2800-3000 cm⁻¹. - The N-H stretching of the secondary amine in the piperidine ring would be a broad band around 3300-3500 cm⁻¹. - C-Cl stretching vibration would be in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spectrometry (MS) | - The mass spectrum would show a molecular ion peak (M⁺) at m/z 223. - An isotopic peak (M+2) at m/z 225 with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of one chlorine atom. - Fragmentation patterns would likely involve the loss of the 2-chlorophenyl group or cleavage of the piperidine ring. |

Potential Biological Activities and Applications

While no specific biological activity has been reported for (2-Chlorophenyl)(piperidin-4-yl)methanone, its structural components are present in many biologically active molecules. The piperidine moiety is a common feature in central nervous system (CNS) active drugs, and various substituted piperidines exhibit a wide range of pharmacological activities, including analgesic, antipsychotic, and antiviral effects[6].

Derivatives of 4-aryl-4-acylpiperidine have been investigated for their analgesic activity[7][8]. For instance, a new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have shown significant analgesic and hypotensive activities[9]. The presence of the chlorophenyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through the blood-brain barrier. Furthermore, the electronic properties of the chlorine substituent can influence the binding affinity of the molecule to its biological target.

Diagram 3: Potential Drug Development Workflow

Caption: A generalized workflow for drug development.

Given the structural similarities to known bioactive compounds, (2-Chlorophenyl)(piperidin-4-yl)methanone and its derivatives could be valuable candidates for screening in various therapeutic areas, particularly those related to CNS disorders.

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone is a molecule of significant interest for chemical and pharmaceutical research. Although not widely cataloged, its synthesis is achievable through established synthetic methodologies such as Friedel-Crafts acylation or Grignard reactions. This technical guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and predicted analytical data. The structural alerts within this molecule suggest that it and its derivatives are promising candidates for further investigation in drug discovery programs, particularly in the search for novel CNS-active agents. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related compounds.

References

-

SpectraBase. (2-Chlorobenzoyl chloride). Retrieved from [Link]

-

PubChem. ((3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride | C20H24Cl2N2O | CID 13920590). Retrieved from [Link]

- Google Patents. (US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal).

-

Pharmaffiliates. ((3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone). Retrieved from [Link]

- Google Patents. (US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal).

-

DTIC. (Piperidine Synthesis.). Retrieved from [Link]

-

NIST. (Benzoyl chloride, 2-chloro-). Retrieved from [Link]

-

SpectraBase. (2-Chlorobenzoyl chloride - Optional[Near IR] - Spectrum). Retrieved from [Link]

-

Chemsrc. ((2-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride). Retrieved from [Link]

-

Angene Chemical. ((4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0)). Retrieved from [Link]

-

Chemical Review and Letters. (Synthesis and crystallization procedure of piperidin-4-one and its derivatives). Retrieved from [Link]

-

Scribd. (4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene). Retrieved from [Link]

-

PubMed. (Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives). Retrieved from [Link]

-

Sciencemadness.org. (Theoretical Synthesis of 4-Piperidone/Piperidine). Retrieved from [Link]

-

PubChem. (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone | C35H38ClFN4O3 | CID 9830472). Retrieved from [Link]

-

PubChem. (2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005). Retrieved from [Link]

-

PubChem. (2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine). Retrieved from [Link]

-

Pharmaffiliates. (2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine). Retrieved from [Link]

-

PubMed. (Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists). Retrieved from [Link]

- Google Patents. (CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer).

- Google Patents. (US4895984A - Acylation of aromatics).

-

Khan Academy. (Friedel-Crafts acylation). Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene). Retrieved from [Link]

-

PubChem. ((3-Chlorophenyl)(piperidin-4-yl)methanone | C12H14ClNO | CID 3645096). Retrieved from [Link]

- Google Patents. (Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine).

-

International Journal of Novel Research and Development. (Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance). Retrieved from [Link]

-

MDPI. (Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles). Retrieved from [Link]

-

PubMed. (Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development). Retrieved from [Link]

-

PubMed Central. (Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties). Retrieved from [Link]

Sources

- 1. (3-Chlorophenyl)(piperidin-4-yl)methanone | C12H14ClNO | CID 3645096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. biosynce.com [biosynce.com]

- 4. scribd.com [scribd.com]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. ijnrd.org [ijnrd.org]

- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 8. US8853407B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical scaffold (Chlorophenyl)(piperidin-4-yl)methanone, a key building block in modern medicinal chemistry. While the specific isomer (2-Chlorophenyl)(piperidin-4-yl)methanone is not widely cataloged with a dedicated CAS number, this document establishes a robust framework for its synthesis, characterization, and potential applications by leveraging extensive data from its well-documented isomer, (4-Chlorophenyl)(piperidin-4-yl)methanone . This guide is designed to empower researchers with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

Chemical Identity and Physicochemical Properties

A precise CAS number for (2-Chlorophenyl)(piperidin-4-yl)methanone is not found in prominent chemical registries, suggesting it is either a novel compound or not extensively reported. In contrast, the 4-chloro isomer is well-characterized and serves as an excellent reference for this chemical class.

Table 1: Physicochemical Data of (4-Chlorophenyl)(piperidin-4-yl)methanone and its Hydrochloride Salt

| Property | (4-Chlorophenyl)(piperidin-4-yl)methanone | (4-Chlorophenyl)(piperidin-4-yl)methanone HCl |

| CAS Number | 53220-41-0[1] | 55695-51-7[2] |

| Molecular Formula | C₁₂H₁₄ClNO | C₁₂H₁₄ClNO·HCl |

| Molecular Weight | 223.70 g/mol | 260.16 g/mol |

| IUPAC Name | (4-chlorophenyl)-piperidin-4-ylmethanone[3] | (4-chlorophenyl)(piperidin-4-yl)methanone hydrochloride[2] |

| Melting Point | Not available | 238-239°C[2] |

| Boiling Point (est.) | 356.2°C at 760 mmHg | Not available |

| Appearance | Likely a solid | Crystalline solid |

Synthesis and Strategic Considerations

The synthesis of (Chlorophenyl)(piperidin-4-yl)methanones is readily achievable through established synthetic organic chemistry routes. The most direct and widely applicable method is the Friedel-Crafts acylation, which forms the crucial ketone bridge between the aromatic and piperidine moieties. The following protocol is proposed for the synthesis of the target 2-chloro isomer, leveraging principles applied to analogous structures.

Proposed Retrosynthetic Pathway

The logical disconnection for this target molecule is at the carbonyl carbon, suggesting a Friedel-Crafts acylation between a protected piperidine-4-carbonyl chloride and 2-chlorobenzene.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol details a robust, three-step synthesis designed for high yield and purity.

Part A: Preparation of N-Boc-Piperidine-4-carbonyl Chloride

-

Setup: In a fume hood, charge a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N-Boc-isonipecotic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

-

Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess solvent and thionyl chloride. The resulting crude acid chloride is used directly in the next step.

Part B: Friedel-Crafts Acylation

-

Setup: In a separate dry flask, add anhydrous aluminum chloride (AlCl₃, 1.3 eq) to a solution of 2-chlorobenzene (2.0 eq) in anhydrous DCM.

-

Addition of Acid Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of the crude N-Boc-piperidine-4-carbonyl chloride from Part A in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Quenching and Extraction: Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).

Part C: Boc Deprotection

-

Reaction: Dissolve the purified Boc-protected intermediate (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Monitoring: Stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.

Comprehensive Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.

Table 2: Key Analytical Techniques and Expected Results

| Technique | Purpose | Expected Observations for (2-Chlorophenyl)(piperidin-4-yl)methanone |

| ¹H NMR | Structural Elucidation | Aromatic protons in the 7.2-7.5 ppm region, piperidine protons in the 1.5-3.5 ppm range. |

| ¹³C NMR | Carbon Skeleton Confirmation | Carbonyl signal (~195-205 ppm), distinct signals for all aromatic and aliphatic carbons. |

| Mass Spectrometry | Molecular Weight and Formula Verification | Molecular ion peak corresponding to C₁₂H₁₄ClNO with the characteristic 3:1 isotopic pattern for chlorine. |

| FT-IR Spectroscopy | Functional Group Identification | Strong C=O stretch around 1680 cm⁻¹, N-H stretch for the free base around 3300 cm⁻¹. |

| HPLC | Purity Assessment | A single major peak with >95% purity under standard chromatographic conditions. |

Applications in Drug Discovery and Development

The (Chlorophenyl)(piperidin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate for more complex drug candidates. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, particularly those targeting the central nervous system.[4]

Role as a Synthetic Intermediate

This core structure is a key precursor for compounds with potential therapeutic activities, including:

-

Antipsychotics: Many atypical antipsychotics feature a substituted piperidine or piperazine moiety.[5]

-

Analgesics: The scaffold can be elaborated to produce potent analgesic agents.[6]

-

Antihistamines: It is an intermediate in the synthesis of H1-antagonists like Bepotastine.[][8]

Potential Biological Activity and Signaling Pathways

While the biological activity of the 2-chloro isomer itself is uncharacterized, related molecules are known to modulate key signaling pathways. The piperidine moiety often confers affinity for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in neuropsychiatric disorders.

Caption: Potential mechanism of action via GPCR signaling.

References

- PubChem. (3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride.

- ChemicalBook. (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride.

- Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.

- Gokula Krishnan, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- ResearchGate. 7-[(4-Substituted phenyl-piperazin-1-yl)

- Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0).

- Angene Chemical. (4-Chlorophenyl)(piperidin-4-yl)methanone(CAS# 53220-41-0).

- Molecules. (2021).

- Google Patents. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.

- BOC Sciences. CAS 201594-84-5 (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

- Pharmaffiliates. 122368-54-1 | Product Name : 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine.

- PubMed. Phenylpiperazinylalkylamino substituted pyridazinones as potent alpha(1) adrenoceptor antagonists.

- PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.

- BIOSYNCE. (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7.

- ResearchGate. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, DFT, Molecular Docking and Molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)

- Google Patents. Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.

- PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.

- PubMed. Synthesis and preliminary pharmacological investigation of new N-substituted-N-[ω-(ω-phenoxy-alkylpiperazin-1-yl)alkyl]guanidines as non-imidazole histamine H(3) antagonists.

- Chemdiv. Compound (2-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone.

- UNODC.

- PubMed Central.

Sources

- 1. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. angenesci.com [angenesci.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to (2-Chlorophenyl)(piperidin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Chlorophenyl)(piperidin-4-yl)methanone, a piperidine-based ketone of significant interest in medicinal chemistry and drug discovery. While this specific positional isomer is less documented than its 4-chloro counterpart, this document extrapolates its fundamental chemical properties, outlines plausible synthetic routes, and discusses its potential applications based on the established roles of related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel piperidine-containing molecules.

Introduction: The Significance of the Benzoylpiperidine Scaffold

The benzoylpiperidine moiety is a recognized "privileged structure" in medicinal chemistry. This structural motif is present in a wide array of biologically active compounds, demonstrating a remarkable ability to interact with a diverse range of biological targets. The versatility of the piperidine ring, combined with the electronic and steric properties of the substituted benzoyl group, allows for the fine-tuning of pharmacological activity. These compounds have found applications as antipsychotics, antihistamines, and anti-inflammatory agents, underscoring the therapeutic potential embedded within this chemical scaffold. The specific substitution pattern on the phenyl ring, as with the 2-chloro substituent in the topic compound, can significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties.

Molecular and Physicochemical Profile

This section details the core chemical identifiers and predicted properties of (2-Chlorophenyl)(piperidin-4-yl)methanone.

Molecular Formula and Weight

-

Molecular Formula: C₁₂H₁₄ClNO

-

Molecular Weight: 223.70 g/mol

Table 1: Summary of Core Molecular Data

| Property | Value |

| Molecular Formula | C₁₂H₁₄ClNO |

| Molecular Weight | 223.70 g/mol |

| IUPAC Name | (2-Chlorophenyl)(piperidin-4-yl)methanone |

Structural Representation

Caption: 2D Structure of (2-Chlorophenyl)(piperidin-4-yl)methanone

Proposed Synthetic Methodologies

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be approached through several established organic chemistry reactions. The following are two plausible and robust synthetic routes.

Friedel-Crafts Acylation of Chlorobenzene

This classical approach involves the acylation of chlorobenzene with a suitable piperidine-derived acylating agent.

Workflow Diagram:

Caption: Friedel-Crafts Acylation Workflow

Experimental Protocol (Hypothetical):

-

Preparation of Piperidine-4-carbonyl Chloride: To a solution of N-protected piperidine-4-carboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the conversion is complete (monitored by IR spectroscopy). The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride.

-

Friedel-Crafts Acylation: In a separate flask, a suspension of a Lewis acid catalyst (e.g., aluminum chloride) in chlorobenzene is prepared. The piperidine-4-carbonyl chloride, dissolved in chlorobenzene, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, then quenched with ice water.

-

Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the final compound. The protecting group on the piperidine nitrogen would then be removed under appropriate conditions.

Grignard Reaction

An alternative strategy involves the reaction of a Grignard reagent derived from 2-chloro-bromobenzene with a piperidine-4-carboxaldehyde or a related derivative.

Workflow Diagram:

Caption: Grignard Reaction Workflow

Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation: 2-Chlorophenylmagnesium bromide is prepared by reacting 2-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is added dropwise to a solution of N-protected piperidine-4-carboxaldehyde in anhydrous ether at low temperature. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.

-

Oxidation: The resulting secondary alcohol is extracted, dried, and then oxidized to the corresponding ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Deprotection and Purification: The protecting group on the piperidine nitrogen is removed, and the final product is purified by column chromatography.

Potential Applications in Drug Discovery

While specific biological activity data for (2-Chlorophenyl)(piperidin-4-yl)methanone is not widely available, its structural similarity to known bioactive molecules suggests several potential areas of application:

-

Central Nervous System (CNS) Agents: The benzoylpiperidine core is prevalent in antipsychotic and neuroleptic drugs. The 2-chloro substitution could modulate binding to dopamine and serotonin receptors.

-

Antihistamines: Many H1 receptor antagonists feature a substituted benzoylpiperidine moiety.

-

Enzyme Inhibitors: This compound could serve as a scaffold for the development of inhibitors for various enzymes, where the piperidine and chlorophenyl groups can be tailored to fit into specific binding pockets.

Safety and Handling

As a novel chemical entity, (2-Chlorophenyl)(piperidin-4-yl)methanone should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

(2-Chlorophenyl)(piperidin-4-yl)methanone represents a valuable, albeit under-explored, chemical scaffold for the development of novel therapeutic agents. This technical guide provides the foundational chemical knowledge, including its molecular formula and weight, and outlines robust synthetic strategies to facilitate its synthesis and further investigation. The exploration of its biological activities is a promising avenue for future research in drug discovery.

References

The following is a list of general references for the chemical principles and reactions discussed in this guide.

- Friedel-Crafts Acylation: For a detailed overview of the Friedel-Crafts reaction, its mechanisms, and applications in organic synthesis, please refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

- Grignard Reagents: Detailed procedures and applications of Grignard reagents can be found in "Advanced Organic Chemistry, Part B: Reactions and Synthesis" by Carey and Sundberg.

- Privileged Structures in Medicinal Chemistry: A comprehensive review of the benzoylpiperidine fragment as a privileged structure can be found in scholarly articles within journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of (2-Chlorophenyl)(piperidin-4-yl)methanone

Abstract

The (2-Chlorophenyl)(piperidin-4-yl)methanone moiety represents a cornerstone of the broader benzoylpiperidine class of compounds, a scaffold that has proven to be exceptionally fruitful in the field of medicinal chemistry. While the specific, individual discovery of this particular positional isomer is not marked by a singular "eureka" moment in the annals of pharmaceutical science, its history is intrinsically woven into the systematic exploration of aryl-piperidine structures as potent modulators of central nervous system (CNS) targets. This technical guide will illuminate the scientific rationale and historical context that led to the synthesis of molecules like (2-Chlorophenyl)(piperidin-4-yl)methanone, detail plausible and historically significant synthetic routes, and explore the pharmacological significance of this structural class. The narrative will be grounded in the principles of structure-activity relationship (SAR) studies that drive modern drug discovery.

Introduction: The Benzoylpiperidine as a "Privileged Structure"

In the lexicon of medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. The benzoylpiperidine fragment is a quintessential example of such a scaffold.[1] Its inherent structural rigidity, combined with the hydrogen bonding capabilities of the piperidine nitrogen and the diverse substitutions possible on the phenyl ring, has made it a recurring motif in a vast array of clinically significant drugs.[2][3]

The piperidine ring itself is a highly desirable component in drug design due to its favorable pharmacokinetic properties, including metabolic stability and its ability to confer appropriate lipophilicity for crossing the blood-brain barrier.[2] When combined with an aryl ketone, the resulting benzoylpiperidine structure has been successfully employed to develop agents targeting a wide range of receptors and enzymes, including those involved in cancer, infectious diseases, and, most prominently, CNS disorders.[1][4]

The story of (2-Chlorophenyl)(piperidin-4-yl)methanone is therefore not one of isolation, but of participation in a broader scientific endeavor to understand and manipulate the interactions of this privileged scaffold with biological systems. Its synthesis can be seen as a logical step in the exploration of the chemical space around more extensively studied analogues, such as the 4-chloro and 4-fluoro isomers, which have been investigated for indications ranging from psychosis to allergies.[1][5] The placement of the chlorine atom at the ortho (2) position of the phenyl ring is a deliberate synthetic choice aimed at probing the effects of steric hindrance and altered electronic distribution on target binding and pharmacological activity.

The Genesis of Aryl-Piperidinyl Methanones: A Historical Perspective

The exploration of aryl-piperidinyl methanones gained significant momentum in the mid to late 20th century with the rise of neuropharmacology. The discovery of the antipsychotic properties of chlorpromazine in the 1950s spurred a massive effort to develop new classes of CNS-active agents. A key breakthrough in this area was the development of butyrophenones, such as haloperidol, which features a 4-fluorobenzoylpiperidine moiety. This cemented the importance of the benzoylpiperidine scaffold in the development of dopamine receptor antagonists.

Subsequent research expanded the utility of this scaffold to other receptor systems, notably the serotonin (5-HT) receptors. The development of ketanserin, a potent 5-HT2A antagonist, which contains a benzoylpiperidine fragment, was a landmark achievement.[1] This discovery opened the door to a new generation of potential treatments for a variety of conditions, including hypertension, thrombosis, and certain psychiatric disorders. The pharmacological profile of ACP-103, a potent 5-HT2A receptor inverse agonist, further underscores the therapeutic potential of this class of compounds in treating psychosis.[6][7]

It is within this rich historical context of CNS drug discovery that the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone and its isomers would have been undertaken. The primary motivation for its creation was likely to systematically evaluate how substitutions on the phenyl ring influence binding affinity and selectivity for various CNS targets.

Synthetic Pathways: From Conception to Realization

The synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone can be achieved through several well-established chemical transformations. The most direct and industrially scalable approach is the Friedel-Crafts acylation of chlorobenzene with a suitably protected piperidine-4-carbonyl chloride. This method allows for the direct formation of the key carbon-carbon bond between the aromatic ring and the ketone.

Below is a detailed, generalized protocol for the synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone, based on common synthetic strategies for this class of compounds.

Experimental Protocol: Synthesis of (2-Chlorophenyl)(piperidin-4-yl)methanone

Step 1: N-Protection of Piperidine-4-carboxylic Acid

-

To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to achieve a pH of 9-10.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents), while maintaining the pH between 9 and 10 by the addition of aqueous NaOH.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with aqueous HCl to a pH of 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected piperidine-4-carboxylic acid.

Step 2: Formation of the Acid Chloride

-

Dissolve the N-protected piperidine-4-carboxylic acid (1 equivalent) in an inert, anhydrous solvent such as dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude N-protected piperidine-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 3: Friedel-Crafts Acylation

-

To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 equivalents), in an excess of 2-chlorotoluene (which acts as both reactant and solvent) at 0°C, slowly add the N-protected piperidine-4-carbonyl chloride (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-protected (2-Chlorophenyl)(piperidin-4-yl)methanone.

Step 4: Deprotection

-

Dissolve the N-protected compound in a suitable solvent. For a Cbz group, a common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. For a Boc group, treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM is effective.

-

Monitor the reaction for completion.

-

Upon completion, filter the catalyst (for hydrogenation) or remove the acid and solvent under reduced pressure.

-

Work up the reaction mixture as appropriate (e.g., neutralize with a base and extract) to yield the final product, (2-Chlorophenyl)(piperidin-4-yl)methanone. The product can be further purified by crystallization or chromatography.

Caption: Hypothetical antagonism of the 5-HT2A Gq-coupled signaling pathway.

Conclusion and Future Directions

The history of (2-Chlorophenyl)(piperidin-4-yl)methanone is not that of a single molecule but of a successful and enduring concept in medicinal chemistry. Its existence is a testament to the power of systematic, rational drug design, where variations on a privileged scaffold are created to map out the complex landscape of structure-activity relationships. While it may not have emerged as a blockbuster drug itself, its synthesis and the study of its properties, alongside countless other analogues, have contributed to the fundamental knowledge base that has produced life-changing CNS therapies.

Future research involving this and similar scaffolds will likely focus on achieving even greater selectivity for specific receptor subtypes to minimize off-target effects. The continued exploration of novel substitutions on both the phenyl and piperidine rings, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The benzoylpiperidine story is far from over, and the foundational work on molecules like (2-Chlorophenyl)(piperidin-4-yl)methanone will continue to inform the next generation of drug discovery.

References

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

- Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research.